Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

Description

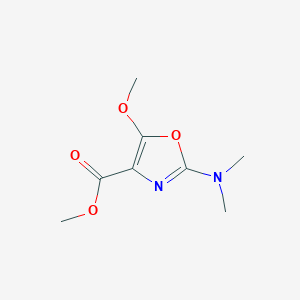

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate is a substituted oxazole derivative characterized by a dimethylamino group at position 2 and a methoxy group at position 5 of the oxazole ring. The oxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its versatility in medicinal chemistry and materials science. The ester functional group at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No. |

918826-86-5 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O4/c1-10(2)8-9-5(6(11)12-3)7(13-4)14-8/h1-4H3 |

InChI Key |

MCAYPKRQRBSYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=C(O1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding dimethylamino derivative. This intermediate is then cyclized with ethyl chloroformate to yield the desired oxazole compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours .

Industrial Production Methods

Industrial production of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted oxazole derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structural properties suggest it may interact with biological targets effectively.

Case Study: Synthesis and Biological Evaluation

A study demonstrated the synthesis of a series of oxazole derivatives, including this compound, which were evaluated for their activity against various cancer cell lines. The results indicated that these compounds exhibited promising anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate | Cancer Cells |

Material Science Applications

The compound's unique structure allows it to be utilized in the development of functional materials. Its properties can contribute to the synthesis of polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and composites used in various industrial applications .

| Material Type | Enhancement | Application |

|---|---|---|

| Polymeric Coatings | Increased thermal stability | Industrial coatings |

| Composites | Improved mechanical strength | Structural materials |

Biological Studies

In addition to its medicinal applications, this compound has been explored for its biological properties. Its interaction with biological systems can provide insights into metabolic pathways and potential therapeutic targets.

Case Study: Metabolic Pathway Investigation

A recent investigation focused on the metabolic pathways influenced by this compound in model organisms. The findings revealed that it could modulate specific enzymatic activities, suggesting a role in metabolic regulation .

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Enzyme modulation | Competitive inhibition | Potential therapeutic target for metabolic disorders |

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Oxazole Derivatives

Key Observations:

- The methoxy group at position 5 (target compound) may improve metabolic stability compared to the methyl group in the analog from , which is bulkier but less polar . The tert-butoxycarbonyl (Boc)-protected amine in the compound adds steric bulk and stability, making it a preferred intermediate in peptide synthesis .

Table 2: Physicochemical and Application Data

Key Observations:

- Reactivity: The target compound’s dimethylamino and methoxy groups likely enhance nucleophilic aromatic substitution reactivity compared to the phenyl-substituted analog .

- Pharmaceutical Relevance: The Boc-protected compound () is explicitly used in API synthesis due to its stability and compatibility with solid-phase peptide synthesis (SPPS) .

Biological Activity

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate (CAS Number: 918826-86-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and related research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.19 g/mol

- Structure : The compound features an oxazole ring, which is significant for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC values observed in different studies:

These results indicate a selective antiproliferative effect, particularly against the MCF-7 breast cancer cell line.

The mechanisms underlying the antiproliferative activity of this compound may involve:

- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways, contributing to cell death in malignant cells.

- Oxidative Stress Modulation : Some derivatives have shown antioxidative properties, which might play a role in their anticancer activity by reducing oxidative stress within cells .

Case Studies and Research Findings

A study published in MDPI examined various methoxy-substituted oxazoles, including this compound. The findings indicated that compounds with similar structures exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a potential for further development as therapeutic agents .

Another investigation focused on the synthesis and biological evaluation of oxazolone derivatives showed that modifications at specific positions on the oxazole ring could enhance biological activity. The study emphasized the importance of structural optimization for improving efficacy against targeted cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.